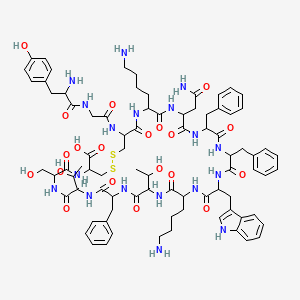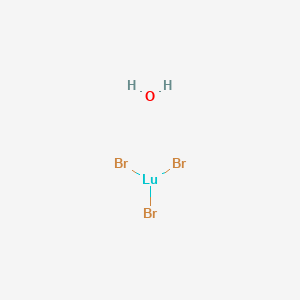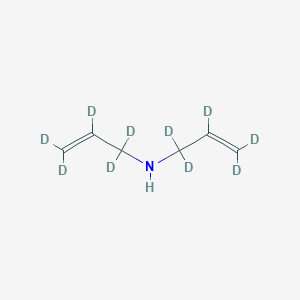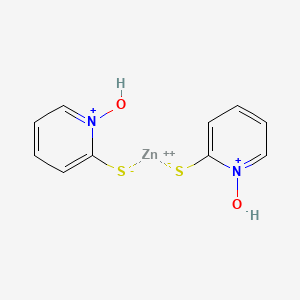
2-Amino-N,3-dihydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,3-dihydroxypropanamide typically involves the reaction of serine with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7-8, with the temperature maintained at 25-30°C. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of pH, temperature, and reaction progress .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N,3-dihydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines and other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-N,3-dihydroxypropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is used in studies involving enzyme inhibition, particularly seryl-tRNA synthetase inhibition.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N,3-dihydroxypropanamide involves the inhibition of seryl-tRNA synthetase, an enzyme responsible for the attachment of serine to its corresponding tRNA during protein synthesis. By inhibiting this enzyme, the compound disrupts the protein synthesis process, leading to various biological effects . The molecular targets and pathways involved include the active site of seryl-tRNA synthetase and the associated protein synthesis machinery .
Comparison with Similar Compounds
DL-Serine Hydroxamate: A similar compound with comparable inhibitory effects on seryl-tRNA synthetase.
2-Amino-3-hydroxypropanehydroxamic Acid: Another hydroxamic acid derivative with similar chemical properties.
Uniqueness: 2-Amino-N,3-dihydroxypropanamide is unique due to its specific inhibitory action on seryl-tRNA synthetase, which makes it a valuable tool in studies of protein synthesis and enzyme inhibition. Its structural features, such as the presence of both amino and hydroxyl groups, contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
4370-83-6 |
|---|---|
Molecular Formula |
C3H8N2O3 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
2-amino-N,3-dihydroxypropanamide |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-6)3(7)5-8/h2,6,8H,1,4H2,(H,5,7) |
InChI Key |
LELJBJGDDGUFRP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)NO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


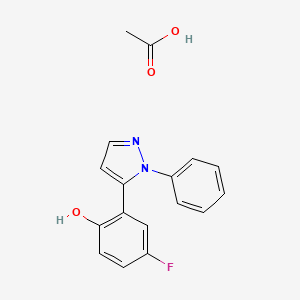



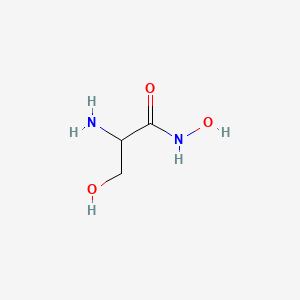
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)

